1-[(1Z)-2-bromoethenyl]-4-fluorobenzene
Description
1-[(1Z)-2-Bromoethenyl]-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a (Z)-configured 2-bromoethenyl group. The compound’s molecular formula is C₈H₆BrF, with a molar mass of approximately 201.04 g/mol. For instance, the chloro-substituted derivative (1-[(1Z)-2-bromoethenyl]-4-chlorobenzene) has a density of 1.564 g/cm³ and a boiling point of 264.4°C . The fluorine atom’s electron-withdrawing nature likely enhances the compound’s stability in electrophilic reactions compared to electron-donating substituents.
Properties
CAS No. |
115665-67-3 |
|---|---|
Molecular Formula |
C8H6BrF |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene typically involves the bromination of 4-fluorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
1-[(1Z)-2-Bromoethenyl]-4-Chlorobenzene (CAS 66482-29-9)
- Molecular Formula : C₈H₆BrCl
- Molar Mass : 217.49 g/mol
- Key Differences: The chlorine atom increases molar mass by ~16.45 g/mol compared to the fluoro analog. Chlorine’s lower electronegativity (vs.
1-[(4-Bromophenyl)(Chloro)Methyl]-4-Fluorobenzene (CAS 1340421-97-7)
- Molecular Formula : C₁₃H₉BrClF
- Molar Mass : 299.57 g/mol
- Key Differences: Incorporates a bromophenyl-chloromethyl group, significantly increasing steric bulk.
Methoxy-Substituted Analog
p-(2-Bromo)Vinyl Anisole (CAS 6303-59-9)
- Molecular Formula : C₈H₈BrO
- Molar Mass : 213.07 g/mol
- Key Differences :
Alkoxy-Substituted Derivatives
1-(4-Bromobutoxy)-4-Fluorobenzene (CAS 2033-80-9)
Complex Halogenated Structures
1-[4-Chloro-1-(4-Fluorophenyl)Butyl]-4-Fluorobenzene (CAS 3312-04-7)
- Molecular Formula : C₁₆H₁₅ClF₂
- Molar Mass : 280.74 g/mol
- Key Differences: A bifluorinated, branched alkyl chain increases hydrophobicity and steric hindrance. Potential applications in materials science due to its rigid, multi-halogenated structure .
Physicochemical and Reactivity Trends
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